molecular formula C5H10FNO B13683930 3-Fluoro-4-methoxypyrrolidine

3-Fluoro-4-methoxypyrrolidine

Cat. No.: B13683930
M. Wt: 119.14 g/mol
InChI Key: DSXGOKWLUVYZCU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxypyrrolidine is a chemical compound with the molecular formula C5H10FNO It is a fluorinated pyrrolidine derivative, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxypyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-chloro-4-methoxypyrrolidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-methoxypyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The methoxy group contributes to the compound’s electronic properties, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxypyridine
  • 3-Fluoro-4-methoxybenzene
  • 3-Fluoro-4-methoxyphenol

Comparison: Compared to its analogs, 3-Fluoro-4-methoxypyrrolidine exhibits unique properties due to the presence of the pyrrolidine ring. This ring structure imparts greater conformational flexibility and stereochemical diversity, enhancing its potential as a versatile scaffold in drug design. Additionally, the combination of fluorine and methoxy substituents provides a distinct electronic profile, influencing the compound’s reactivity and biological activity.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

3-fluoro-4-methoxypyrrolidine

InChI

InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3

InChI Key

DSXGOKWLUVYZCU-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1F

Origin of Product

United States

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